

An In-depth Technical Guide on the Molecular Structure of Ethyl Dodecylcarbamate

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Compound of Interest

Compound Name: Ethyl dodecylcarbamate

Cat. No.: B15490974

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Disclaimer: Direct experimental data for **Ethyl Dodecylcarbamate** is not readily available in the public domain. The information presented in this document is extrapolated from the known properties and reaction mechanisms of homologous and analogous carbamate compounds. All quantitative data should be considered as estimations.

Introduction

Ethyl dodecylcarbamate is an organic compound belonging to the carbamate class of molecules. Carbamates are esters of carbamic acid and are characterized by the presence of a carbonyl group bonded to both an oxygen and a nitrogen atom. The general structure of a carbamate is $R_2NC(O)OR'$. In the case of Ethyl N-dodecylcarbamate, the ethyl group is attached to the oxygen atom, and a dodecyl group is attached to the nitrogen atom. Carbamates are of significant interest in medicinal chemistry and drug development due to their role as peptide bond surrogates, which can enhance the metabolic stability and cell permeability of drug candidates.^{[1][2]} They are also widely used in the agricultural and polymer industries.^{[2][3]} This guide provides a comprehensive overview of the predicted molecular structure, physicochemical properties, and a plausible synthetic route for Ethyl N-dodecylcarbamate.

Molecular Structure and Chemical Identity

The most probable structure for "**Ethyl dodecylcarbamate**" is Ethyl N-dodecylcarbamate. This nomenclature indicates an ethyl ester of N-dodecylcarbamic acid.

Molecular Formula: $C_{15}H_{31}NO_2$

Structure:

A diagram of the molecular structure is provided below:

Caption: Molecular structure of Ethyl N-dodecylcarbamate.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of Ethyl N-dodecylcarbamate. These values are extrapolated from data available for shorter-chain N-alkyl carbamates and related long-chain alkyl compounds.

Property	Estimated Value	Notes
Molecular Weight	257.44 g/mol	Calculated from the molecular formula.
Appearance	White to off-white solid	Long-chain alkyl compounds are typically solid at room temperature.
Melting Point	50 - 70 °C	Expected to be higher than shorter-chain analogs like ethyl N-ethylcarbamate.
Boiling Point	> 300 °C	Expected to be significantly higher than shorter-chain analogs due to the long alkyl chain.
Solubility	Insoluble in water. Soluble in organic solvents like ethanol, acetone, and ethyl acetate.	The long hydrophobic dodecyl chain will dominate the solubility properties.
LogP (Octanol-Water Partition Coefficient)	~6.0	Estimated based on the contribution of the long alkyl chain.

Proposed Synthesis Protocol

A common and effective method for the synthesis of N-alkylated carbamates is the reaction of an amine with a chloroformate.^{[4][5][6]} This method is generally high-yielding and proceeds under mild conditions.

Reaction: Dodecylamine reacts with ethyl chloroformate in the presence of a base to yield Ethyl N-dodecylcarbamate and a hydrochloride salt of the base.

Reaction Scheme:

Detailed Experimental Methodology

Materials:

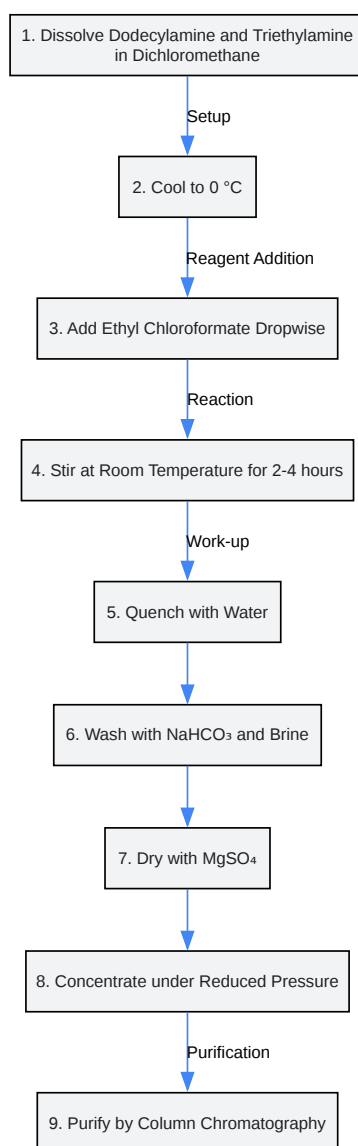
- Dodecylamine
- Ethyl chloroformate
- Triethylamine (or another suitable non-nucleophilic base)
- Anhydrous dichloromethane (or another suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dodecylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

- **Addition of Chloroformate:** Cool the reaction mixture to 0 °C in an ice bath. Add ethyl chloroformate (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl N-dodecylcarbamate.

A diagram illustrating this synthetic workflow is provided below:



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Caption: Experimental workflow for the synthesis of Ethyl N-dodecylcarbamate.

Spectroscopic Characterization (Predicted)

While no experimental spectra for Ethyl N-dodecylcarbamate are available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

- δ ~0.88 ppm (triplet, 3H): Terminal methyl group of the dodecyl chain.

- $\delta \sim 1.26$ ppm (broad multiplet, 20H): Methylene protons of the dodecyl chain.
- $\delta \sim 3.15$ ppm (quartet, 2H): Methylene protons adjacent to the nitrogen atom.
- $\delta \sim 1.24$ ppm (triplet, 3H): Methyl protons of the ethyl group.
- $\delta \sim 4.10$ ppm (quartet, 2H): Methylene protons of the ethyl group.
- $\delta \sim 4.70$ ppm (broad singlet, 1H): NH proton.

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):

- $\delta \sim 14.1$ ppm: Terminal methyl carbon of the dodecyl chain.
- $\delta \sim 22.7 - 31.9$ ppm: Methylene carbons of the dodecyl chain.
- $\delta \sim 41.5$ ppm: Methylene carbon adjacent to the nitrogen.
- $\delta \sim 14.5$ ppm: Methyl carbon of the ethyl group.
- $\delta \sim 60.5$ ppm: Methylene carbon of the ethyl group.
- $\delta \sim 157.0$ ppm: Carbonyl carbon.

IR (Infrared) Spectroscopy:

- $\sim 3300\text{ cm}^{-1}$: N-H stretching vibration.
- ~ 2920 and $\sim 2850\text{ cm}^{-1}$: C-H stretching vibrations of the alkyl chains.
- $\sim 1690\text{ cm}^{-1}$: C=O (carbonyl) stretching vibration.
- $\sim 1540\text{ cm}^{-1}$: N-H bending vibration.
- $\sim 1250\text{ cm}^{-1}$: C-O stretching vibration.

Mass Spectrometry (MS):

- $[\text{M}]^+$: The molecular ion peak would be expected at $m/z = 257.44$.

- Fragmentation: Common fragmentation patterns would involve cleavage of the alkyl chains and the carbamate group.

Conclusion

Ethyl N-dodecylcarbamate, while not a widely documented compound, can be logically characterized based on the established principles of organic chemistry and the known properties of its structural analogs. Its synthesis is predicted to be straightforward using common laboratory reagents and techniques. The estimated physicochemical and spectroscopic data provided in this guide offer a valuable resource for researchers and drug development professionals who may be interested in synthesizing and evaluating this and other long-chain N-alkyl carbamates for various applications. Further experimental work is required to validate these predictions and fully elucidate the properties of this molecule.

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